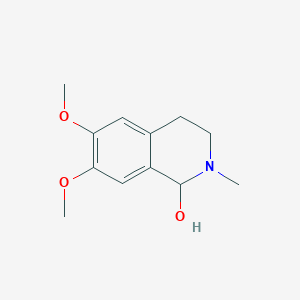
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions, a methyl group at the 2 position, and a hydroxyl group at the 1 position of the tetrahydroisoquinoline ring. It is an important intermediate in the synthesis of various biologically active molecules and has applications in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-ol can be achieved through several synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . This method provides a convenient and efficient way to obtain the desired compound with high diastereoselectivity.
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride.
For example, oxidation of the hydroxyl group can lead to the formation of the corresponding ketone, while reduction of the methoxy groups can yield the corresponding hydroxyl derivatives. Substitution reactions can occur at the methoxy or methyl positions, leading to the formation of various substituted derivatives.
Scientific Research Applications
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-ol has a wide range of applications in scientific research. In chemistry, it serves as a valuable intermediate in the synthesis of more complex isoquinoline derivatives . In biology and medicine, it has been studied for its potential therapeutic effects, including its role as an inhibitor of certain enzymes and its potential use in the treatment of diseases such as Parkinson’s disease .
In the pharmaceutical industry, this compound is used in the development of new drugs and as a building block for the synthesis of bioactive molecules. Its unique structure and reactivity make it a versatile compound for various research applications.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as catechol-O-methyltransferase (COMT), which plays a role in the metabolism of neurotransmitters . By inhibiting COMT, this compound can increase the levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurological disorders.
Comparison with Similar Compounds
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-ol can be compared with other similar compounds, such as 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline . These compounds share a similar core structure but differ in the presence and position of substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
109741-33-5 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-ol |
InChI |
InChI=1S/C12H17NO3/c1-13-5-4-8-6-10(15-2)11(16-3)7-9(8)12(13)14/h6-7,12,14H,4-5H2,1-3H3 |
InChI Key |
KGFWAYKKADZAGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















